Dipropylene glycol diglycidyl ether
Overview
Description
Dipropylene glycol diglycidyl ether is an organic compound belonging to the glycidyl ether family. It is primarily used as a reactive diluent and flexibilizer in epoxy resins. The compound is known for its ability to modify and reduce the viscosity of epoxy resins, making it a valuable component in various industrial applications .
Mechanism of Action
Dipropylene glycol diglycidyl ether
, also known as 2-[1-[2-(oxiran-2-ylmethoxy)propoxy]propan-2-yloxymethyl]oxirane , is an organic chemical in the glycidyl ether family. It is a key modifier for epoxy resins, acting as a reactive diluent and flexibilizer .
Target of Action
The primary targets of this compound are epoxy resins. It is used to modify and reduce the viscosity of these resins .
Mode of Action
This compound interacts with its targets by introducing flexibility and reducing viscosity. This is achieved through its two oxirane functionalities, which allow it to react with the epoxy resins .
Biochemical Pathways
The compound affects the synthesis pathway of epoxy resins. It is incorporated into the resin structure, altering its mechanical properties and microstructure .
Result of Action
The result of this compound’s action is the production of modified epoxy resins with reduced viscosity and increased flexibility. These modified resins can be further formulated into coatings, adhesives, sealants, and elastomers . It also contributes to the production of epoxy coatings with high impact resistance .
Biochemical Analysis
Biochemical Properties
Dipropylene glycol diglycidyl ether is known to interact with various enzymes and proteins due to its two oxirane functionalities . These interactions are primarily due to the ability of the oxirane groups to react with nucleophilic groups in proteins and enzymes, leading to the formation of covalent bonds .
Cellular Effects
Studies have shown that it can cause subcutaneous toxicity with ulceration, but no toxicity in other organs .
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with nucleophilic groups in biomolecules. This can lead to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, it has been observed that the body weight variation of mice injected with a certain dosage of this compound was significantly lower than that of other groups .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, mice that received a high dosage showed severe toxic response and had to be euthanized .
Metabolic Pathways
It is known that the product is made by taking polypropylene glycol and epichlorohydrin and reacting in the presence of a Lewis acid catalyst to form a halohydrin .
Transport and Distribution
Due to its chemical structure, it is likely to interact with various transporters or binding proteins .
Subcellular Localization
Given its chemical properties, it may be localized in specific compartments or organelles depending on its interactions with other molecules .
Preparation Methods
Dipropylene glycol diglycidyl ether is synthesized by reacting polypropylene glycol with epichlorohydrin in the presence of a Lewis acid catalyst to form a halohydrin. This intermediate is then dehydrochlorinated using sodium hydroxide to produce the final diglycidyl ether. The reaction conditions typically involve controlled addition of epichlorohydrin to manage the exothermic nature of the reaction .
Chemical Reactions Analysis
Dipropylene glycol diglycidyl ether undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although this is less common.
Reduction: Reduction reactions are not typical for this compound.
Substitution: The oxirane rings in the compound can undergo nucleophilic substitution reactions, which are essential for its role in epoxy resin formulations.
Polymerization: The compound can participate in polymerization reactions, forming cross-linked networks in epoxy resins.
Common reagents used in these reactions include sodium hydroxide for dehydrochlorination and various nucleophiles for substitution reactions. The major products formed from these reactions are typically modified epoxy resins with enhanced properties .
Scientific Research Applications
Dipropylene glycol diglycidyl ether has a wide range of scientific research applications:
Comparison with Similar Compounds
Dipropylene glycol diglycidyl ether can be compared with other similar compounds in the glycidyl ether family, such as:
Polypropylene glycol diglycidyl ether: Similar in structure but with variations in the starting molecular weight of the polypropylene glycol.
Diethylene glycol diglycidyl ether: Used in similar applications but with different mechanical and chemical properties.
Ethylene glycol diglycidyl ether: Often used as a compatibilizer in polymer composites.
The uniqueness of this compound lies in its balance of flexibility and reactivity, making it suitable for a wide range of applications in both industrial and research settings .
Properties
CAS No. |
41638-13-5 |
---|---|
Molecular Formula |
C12H22O5 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
2-[2-[1-(oxiran-2-ylmethoxy)propan-2-yloxy]propoxymethyl]oxirane |
InChI |
InChI=1S/C12H22O5/c1-9(3-13-5-11-7-15-11)17-10(2)4-14-6-12-8-16-12/h9-12H,3-8H2,1-2H3 |
InChI Key |
HRYJRCRQCUEFLB-UHFFFAOYSA-N |
SMILES |
CC(COCC(C)OCC1CO1)OCC2CO2 |
Canonical SMILES |
CC(COCC1CO1)OC(C)COCC2CO2 |
physical_description |
Liquid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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